Clocortolone Caproate

Potency Classification Topical Corticosteroids Therapeutic Index

Researchers requiring clocortolone caproate for ANDA-submission analytical method validation (AMV) or structure-activity relationship (SAR) studies face a critical supply challenge: the caproate ester is not interchangeable with the more common pivalate ester. This distinct 21-position caproate moiety dictates unique lipophilicity and enzymatic hydrolysis kinetics, making it essential for accurate impurity profiling of fluocortolone pivalate formulations. Substituting esters alters experimental parameters and compromises regulatory data integrity. Our offering resolves this: - Serves as a qualified reference standard for ANDA/QC applications, specifically cited for fluocortolone pivalate impurity analysis. - Enables precise SAR comparisons across ester chain lengths (caproate vs. pivalate/acetate) to isolate penetration and receptor binding variables. - Provides a structurally characterized, mid-potency corticosteroid model for topical formulation and drug delivery research. Supplied with comprehensive characterization data to support regulatory and publication requirements.

Molecular Formula C28H38ClFO5
Molecular Weight 509.0 g/mol
CAS No. 4891-71-8
Cat. No. B194693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClocortolone Caproate
CAS4891-71-8
Synonyms(6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]-pregna-1,4-diene-3,20-dione;  9-Chloro-6α-fluoro-11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Hexanoate
Molecular FormulaC28H38ClFO5
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C
InChIInChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1
InChIKeyMMTRTBFDFNRBQO-ANHDKODLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 75 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clocortolone Caproate: Synthetic Corticosteroid Ester Overview


Clocortolone caproate is a synthetic glucocorticoid ester belonging to the class of corticosteroids, derived from the parent compound clocortolone. It is characterized by the addition of a caproate ester group at the 21-position of the steroid nucleus [1]. Clocortolone itself is a halogenated (9α-chloro-6α-fluoro) derivative of 16α-methylprednisolone, designed to enhance lipophilicity and topical potency [2]. While the free alcohol, clocortolone, and its pivalate ester are recognized as mid-potency topical corticosteroids (Class 4 on a 7-point scale), the caproate ester is primarily encountered as a research tool and analytical standard, providing a distinct chemical entity for studying structure-activity relationships and formulation science [3].

Analytical standard for ANDA method validation
Ester-specific SAR probe for lipophilicity & penetration studies
Topical formulation & drug delivery research tool

Clocortolone Caproate: Ester-Specific Differentiation


Within the clocortolone family, the specific ester at the 21-position—whether pivalate, caproate, or acetate—is not interchangeable without consequence. The ester moiety dictates the molecule's lipophilicity, which in turn governs its penetration through the stratum corneum, its rate of enzymatic hydrolysis to the active free alcohol in the skin, and its overall bioavailability and potency profile [1]. Consequently, a researcher requiring a specific ester for a structure-activity relationship (SAR) study, analytical method validation, or formulation development cannot simply substitute clocortolone caproate with the more widely available clocortolone pivalate without fundamentally altering the experimental parameters and expected outcomes [2]. The caproate ester is a distinct chemical entity with unique physicochemical properties that are essential for specific research applications, including its use as a standard in ANDA submissions for other corticosteroid products [3].

Ester Moiety Determines Disposition

Caproate vs. pivalate ester alters lipophilicity, skin permeation, and hydrolysis rate; SAR parameters may shift significantly.

Analytical Specificity Cannot Be Assumed

Using a different ester as an impurity standard or reference may compromise method validation and ANDA documentation.

Clocortolone Caproate: Quantitative Evidence & Comparisons


Potency Classification: Mid vs. Low Potency

Clocortolone and its esters, including caproate, are categorized as mid-potency (Class 4) topical corticosteroids on the standard 7-point potency scale, whereas hydrocortisone is categorized as low-potency (Class 7) [1]. This classification difference, based on vasoconstrictor assay potency and clinical efficacy, translates to a significantly higher therapeutic index for managing moderate-to-severe inflammatory dermatoses [2].

Potency Class
Class-level inference
Class 4 (Mid-Potency)
vs. Hydrocortisone Class 7 (Low-Potency)
Reported potency class context; may guide mid-potency comparator model selection.
Classification derived from vasoconstrictor assays; ester-specific data may vary.
Potency Classification Topical Corticosteroids Therapeutic Index

Clinical Efficacy vs. Hydrocortisone in Dermatoses

A clinical study directly compared 0.1% clocortolone cream to 1% hydrocortisone cream in patients with various dermatoses [1]. The study found that the therapeutic responses were generally similar between the two treatments, with 0.1% clocortolone demonstrating comparable efficacy to a 1% hydrocortisone formulation. Specifically, 91% of patients with contact dermatitis and 60% of patients with psoriasis responded very or moderately effectively to clocortolone [2].

Endpoint Response vs. HC
Head-to-head
91% response in contact dermatitis
60% response in psoriasis
Comparator: 1% Hydrocortisone
Reported similar endpoint responses at 0.1% vs 1% hydrocortisone; concentration context may inform formulation studies.
Small sample (n=21); split-body design; endpoint interpretation requires confirmation.
Clinical Trial Eczema Psoriasis Topical Corticosteroid

Early Clinical Evidence in Eczema and Psoriasis

An early clinical study evaluating 0.1% clocortolone cream in 101 patients reported that the treatment was judged effective or very effective in 71.3% of cases for various forms of eczema and dermatitis [1]. It was also found to be effective or moderately effective in most cases of psoriasis. This study provides foundational clinical response rates for clocortolone caproate's parent compound in common inflammatory dermatoses [2].

Baseline Response
Supporting evidence
71.3% effective/very effective in eczema/dermatitis
Supports baseline response context for clocortolone in inflammatory skin models.
Open-label study (n=101); no comparator; data to verify in controlled settings.
Clinical Trial Eczema Psoriasis Topical Corticosteroid

Clocortolone Caproate: Research & Industrial Applications


Analytical Standard for ANDA Method Validation

Clocortolone caproate is explicitly cited as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA), specifically during the commercial production of other corticosteroids like Fluocortolone Pivalate [1]. Its use as a structurally related impurity or degradation product standard is a key differentiator from the more clinically utilized pivalate ester [2].

Structure-Activity Relationship Studies on Esterification

The distinct caproate ester at the 21-position provides a unique tool for SAR studies focused on the impact of ester chain length on lipophilicity, skin penetration, and receptor binding kinetics [1]. Researchers can directly compare the caproate ester to the pivalate and acetate esters to isolate the specific contributions of the ester moiety to in vitro and ex vivo performance, without confounding variables from a different parent steroid [2].

Topical Formulation & Drug Delivery Research

Given the established mid-potency of the clocortolone class [1], clocortolone caproate serves as a valuable model compound for developing novel topical formulations (e.g., creams, gels, emollients) and studying drug delivery systems. Its specific physicochemical properties, including the lipophilic caproate tail, allow researchers to investigate how formulation excipients and delivery vehicles modulate the penetration and deposition of a mid-potency corticosteroid in ex vivo skin models [2].

Application
Selection Property
Validation Focus
ANDA Method Validation Standard
Structural identity & purity context
Method specificity & impurity profiling
Ester SAR Probe
Ester moiety impact on physicochemical profile
Lipophilicity, penetration, receptor binding assays
Topical Formulation Research
Formulation compatibility & mid-potency class context
Ex vivo skin deposition & release profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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